molecular formula C12H6ClF2NO B3023723 2-Chloro-5-(2,3-difluorobenzoyl)pyridine CAS No. 251366-35-5

2-Chloro-5-(2,3-difluorobenzoyl)pyridine

Cat. No. B3023723
CAS RN: 251366-35-5
M. Wt: 253.63 g/mol
InChI Key: RPGQEBYKLNEXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2,3-difluorobenzoyl)pyridine is a chemical compound used in laboratory settings . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(2,3-difluorobenzoyl)pyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, and a 2,3-difluorobenzoyl group attached to it . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-5-(2,3-difluorobenzoyl)pyridine is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for drugs targeting specific biological pathways, potentially leading to the development of new medications for treating diseases such as cancer and neurological disorders .

Agricultural Chemicals

This compound is also utilized in the creation of agrochemicals, particularly herbicides and pesticides. Its ability to disrupt specific biochemical processes in plants and pests makes it a valuable component in formulations designed to protect crops from damage and increase agricultural productivity .

Material Science

In material science, 2-Chloro-5-(2,3-difluorobenzoyl)pyridine can be used in the synthesis of advanced polymers and resins. These materials often exhibit enhanced properties such as increased thermal stability, chemical resistance, and mechanical strength, making them suitable for high-performance applications in various industries .

Chemical Research

The compound serves as a reagent in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methodologies. Its reactivity and functional groups make it a useful tool for chemists exploring new chemical transformations and pathways .

Environmental Science

In environmental science, 2-Chloro-5-(2,3-difluorobenzoyl)pyridine is studied for its potential impact on ecosystems and its role in the degradation of pollutants. Research in this area focuses on understanding how this compound interacts with environmental factors and its potential use in bioremediation efforts .

Biochemical Studies

The compound is used in biochemical studies to investigate enzyme interactions and protein binding. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping researchers understand the function and regulation of biological molecules .

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-5-(2,3-difluorobenzoyl)pyridine is explored for its potential as a lead compound in drug discovery. Researchers modify its structure to enhance its pharmacological properties, aiming to develop new therapeutic agents with improved efficacy and safety profiles .

Synthetic Organic Chemistry

This compound is valuable in synthetic organic chemistry for the construction of complex organic molecules. Its versatility and reactivity make it a key intermediate in the synthesis of a wide range of organic compounds, facilitating the development of new chemical entities with diverse applications .

Thermo Fisher Scientific ChemicalBook 960化工网

properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,3-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO/c13-10-5-4-7(6-16-10)12(17)8-2-1-3-9(14)11(8)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGQEBYKLNEXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,3-difluorobenzoyl)pyridine

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2,3-difluorobenzene (0.114 g, 0.746 mmol) in 3 ml of dry THF was added, at −78° C., n-butyl lithium (1.6 M in hexane, 0.47 ml, 0.749 mmol). The reaction mixture was stirred at this temperature for 1 hour. A solution of 6-chloro-N-methoxy-N-methyl-nicotinamide (0.13 g, 0.68 mmol) in 5 ml of THF was added and the reaction mixture was allowed to warm to RT and stir for 6 hours. Saturated NH4Cl was added and the mixture was extracted with CH2Cl2 (3×10 ml). The organic layers were combined, washed with brine, and dried over NaSO4. The solvents were removed in vacuo and the residue was purified by column chromatography (Hex/AcOEt 9:1) to give 130 mg (77%) of an oily product. IR, NMR.
Quantity
0.114 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.